

Spectroscopic Analysis Confirms the Structure of (3-Bromobenzyl)dimethylamine and Its Derivatives

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Compound of Interest

Compound Name: (3-Bromobenzyl)dimethylamine

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A comprehensive guide comparing the spectroscopic data of **(3-Bromobenzyl)dimethylamine** with its derivatives and related compounds, providing researchers with essential data for structural confirmation.

This guide offers a detailed comparison of the spectroscopic data for **(3-Bromobenzyl)dimethylamine**, its derivatives, and the related compound N,N-dimethylbenzylamine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for scientists and professionals in drug development for the unambiguous structural elucidation of these compounds.

Comparative Spectroscopic Data

The structural integrity of newly synthesized compounds is paramount in chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means of confirming molecular structures. Below is a comparative analysis of the ^1H NMR, ^{13}C NMR, IR, and MS data for **(3-Bromobenzyl)dimethylamine** and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectra:

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. Key diagnostic signals for **(3-Bromobenzyl)dimethylamine** and its analogues are presented in Table 1. The benzylic protons and the N-methyl protons are particularly informative for structural confirmation.

Compound	Aromatic Protons (ppm)	Benzylic Protons (CH ₂) (ppm)	N-Methyl Protons (N(CH ₃) ₂) (ppm)	Other Protons (ppm)
(3-Bromobenzyl)dimethylamine	7.15-7.45 (m)	3.40 (s)	2.20 (s)	-
N-(3-Bromobenzyl)benzamide	7.21-7.83 (m)	4.61 (d, J=5.8 Hz)	-	6.55 (s, NH)
N,N-Dimethylbenzylamine	7.20-7.35 (m)	3.42 (s)	2.24 (s)	-

Table 1: Comparative ¹H NMR Data (CDCl₃)

¹³C NMR Spectra:

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Table 2 summarizes the key chemical shifts for the compounds of interest. The positions of the benzylic carbon, the N-methyl carbons, and the aromatic carbons, particularly the carbon bearing the bromine atom, are crucial for structural assignment.

Compound	Aromatic C-Br (ppm)	Other Aromatic Carbons (ppm)	Benzylidic Carbon (CH ₂) (ppm)	N-Methyl Carbons (N(CH ₃) ₂) (ppm)	Carbonyl Carbon (C=O) (ppm)
(3-Bromobenzyl)dimethylamine	-122.5	126.0-139.0	~64.0	~45.0	-
N-(3-Bromobenzyl)benzamide	122.9	126.6, 127.1, 128.8, 130.5, 130.8, 130.9, 131.9, 134.2, 140.7	43.6	-	167.5
N,N-Dimethylbenzylamine	-	127.1, 128.2, 129.0, 138.8	64.4	45.4	-

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Table 3 highlights the key IR absorption bands. For tertiary amines like **(3-Bromobenzyl)dimethylamine**, the absence of N-H stretching bands is a key diagnostic feature, distinguishing them from primary and secondary amines.

Compound	C-H (aromatic) (cm ⁻¹)	C-H (aliphatic) (cm ⁻¹)	C-N Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	N-H Stretch (cm ⁻¹)
(3-Bromobenzyl)dimethylamine	~3050	~2950, 2850, 2800	~1260	-	Absent
N-(3-Bromobenzyl)benzamide	~3060	~2920	~1330	~1640	~3300
N,N-Dimethylbenzylamine	~3060, 3020	~2950, 2850, 2800	~1265	-	Absent

Table 3: Key Infrared Absorption Bands (cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular ion peak (M⁺) and characteristic fragment ions are crucial for structural analysis.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
(3-Bromobenzyl)dimethylamine	213/215 (M ⁺ , M ⁺⁺²)	134 (M ⁺ - Br), 58 ([CH ₂ N(CH ₃) ₂] ⁺)
N-(3-Bromobenzyl)benzamide	305/307 (M ⁺ , M ⁺⁺²)	184/186 ([M-C ₇ H ₅ O] ⁺), 105 ([C ₆ H ₅ CO] ⁺), 91 ([C ₇ H ₇] ⁺)
N,N-Dimethylbenzylamine	135	91 ([C ₇ H ₇] ⁺), 58 ([CH ₂ N(CH ₃) ₂] ⁺)

Table 4: Mass Spectrometry Data (Electron Ionization)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of (3-Bromobenzyl)dimethylamine

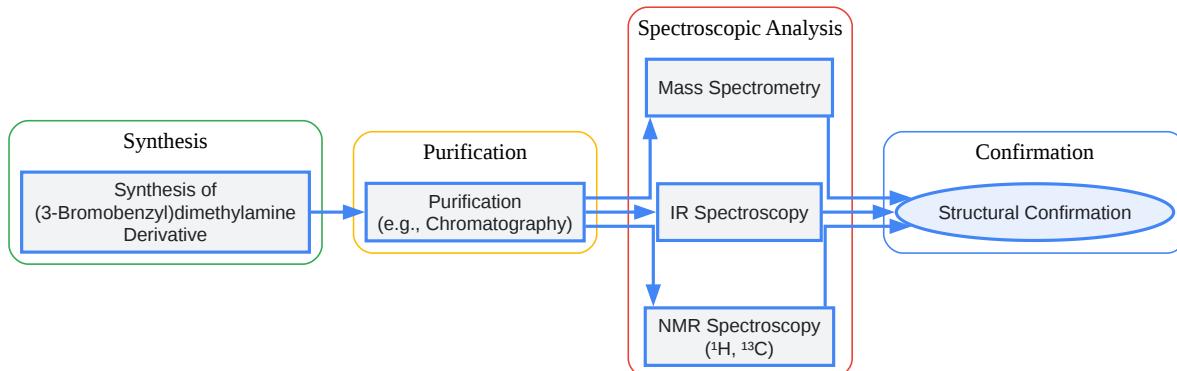
A solution of dimethylamine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) is cooled to 0 °C. To this solution, 3-bromobenzyl bromide (1 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and a non-polar organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield **(3-Bromobenzyl)dimethylamine**.^[1]

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons. Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** Infrared spectra are recorded on an FT-IR spectrometer. Liquid samples are analyzed as a thin film on NaCl plates, while solid samples are analyzed as KBr pellets.
- **Mass Spectrometry:** Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The samples are introduced via a direct insertion probe or through a gas chromatograph.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of the structure of **(3-Bromobenzyl)dimethylamine** derivatives.



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References

- 1. rsc.org [rsc.org]
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